(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29FN4O and its molecular weight is 432.543. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant case studies.
Structural Overview
This compound features a quinoline scaffold , which is recognized for various biological activities. The integration of piperazine and pyrrolidine rings enhances its pharmacological profile. The molecular formula is C27H31FN4O with a molecular weight of 446.6 g/mol .
Antimicrobial Properties
In silico studies suggest that this compound may interact with multiple biological targets, indicating significant antimicrobial potential. Similar compounds have demonstrated efficacy against various pathogens:
Compound Name | MIC (µg/mL) | Activity |
---|---|---|
Ethambutol | 1.56 | Standard anti-TB drug |
Compound A | 0.78 | Superior to ethambutol |
Compound B | >25 | Less potent than ethambutol |
The minimum inhibitory concentration (MIC) values indicate that compounds with structural similarities to our target compound exhibit considerable antimicrobial activity, particularly against Mycobacterium tuberculosis .
Anticancer Activity
Research has also indicated potential anticancer properties for compounds within this structural class. For instance, studies involving derivatives of quinoline have shown activity against various cancer cell lines, suggesting that our compound may possess similar properties.
Case Studies and Research Findings
1. Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific biological targets. These studies reveal that the compound could effectively bind to active sites of enzymes critical in disease pathways .
2. Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that integrate various bioactive moieties. For example, one method includes the reaction of substituted quinolines with piperazine derivatives under controlled conditions .
3. Cytotoxicity Studies
Cytotoxicity assessments conducted on human cell lines demonstrate a favorable safety profile for the compound at lower concentrations. For instance, in vitro tests show minimal toxicity at concentrations below 10 µM, indicating its potential for therapeutic applications without significant adverse effects .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Mechanism of action : Detailed studies to elucidate how the compound interacts at the molecular level with target pathogens or cancer cells.
- Structural modifications : Investigating how alterations to the chemical structure can enhance activity or reduce toxicity.
特性
IUPAC Name |
[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O/c1-18-5-6-19(2)24(15-18)29-11-13-30(14-12-29)25-21-16-20(27)7-8-23(21)28-17-22(25)26(32)31-9-3-4-10-31/h5-8,15-17H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUOUNWGIICQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。